molecular formula C9H8BrClN4O2 B12859864 Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate

Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate

Cat. No.: B12859864
M. Wt: 319.54 g/mol
InChI Key: OZIIWVLCKSJWIH-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a][1,3,5]triazine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). After the reaction is complete, the product is purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate can be compared with other similar compounds in the pyrazolo[1,5-a][1,3,5]triazine family, such as:

  • Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a]pyrimidine-2-carboxylate
  • Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a]pyridine-2-carboxylate

These compounds share a similar core structure but differ in the specific substituents and ring systems. The unique combination of bromine, chlorine, and methyl groups in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C9H8BrClN4O2

Molecular Weight

319.54 g/mol

IUPAC Name

ethyl 8-bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazine-2-carboxylate

InChI

InChI=1S/C9H8BrClN4O2/c1-3-17-8(16)6-12-7-5(10)4(2)14-15(7)9(11)13-6/h3H2,1-2H3

InChI Key

OZIIWVLCKSJWIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C(=NN2C(=N1)Cl)C)Br

Origin of Product

United States

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